NH2-SSK-COOH

LogP Hydrophilicity Aqueous solubility

NH2-SSK-COOH (CAS 352276-62-1) is a linear tripeptide composed of L-Ser-L-Ser-L-Lys, with molecular formula C12H24N4O6 and molecular weight 320.34 g/mol. It is cataloged in authoritative databases including ChEBI (CHEBI:163439), PubChem (CID 71359750), and PeptideDB, where it is defined as an oligopeptide of the Ser-Ser-Lys sequence.

Molecular Formula C12H24N4O6
Molecular Weight 320.34 g/mol
CAS No. 352276-62-1
Cat. No. B13916881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-SSK-COOH
CAS352276-62-1
Molecular FormulaC12H24N4O6
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C12H24N4O6/c13-4-2-1-3-8(12(21)22)15-11(20)9(6-18)16-10(19)7(14)5-17/h7-9,17-18H,1-6,13-14H2,(H,15,20)(H,16,19)(H,21,22)/t7-,8-,9-/m0/s1
InChIKeyOZPDGESCTGGNAD-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH2-SSK-COOH (CAS 352276-62-1): Tripeptide Identity, Physicochemical Baseline, and Comparator Context for Procurement


NH2-SSK-COOH (CAS 352276-62-1) is a linear tripeptide composed of L-Ser-L-Ser-L-Lys, with molecular formula C12H24N4O6 and molecular weight 320.34 g/mol [1]. It is cataloged in authoritative databases including ChEBI (CHEBI:163439), PubChem (CID 71359750), and PeptideDB, where it is defined as an oligopeptide of the Ser-Ser-Lys sequence [2][3]. The compound possesses a free N-terminal amine and free C-terminal carboxylic acid, with two hydrophilic serine residues contributing an additional hydroxyl group per serine side chain relative to alanine-containing analogs, and one positively charged lysine residue at physiological pH. Its reported LogP is -6.3, topological polar surface area (tPSA) is 194.98 Ų, and it contains 7 hydrogen bond donors and 8 hydrogen bond acceptors [1]. The closest structural analog is NH2-ASK-COOH (Ala-Ser-Lys, CAS 866128-65-6), which differs by substitution of the N-terminal serine with alanine, resulting in altered physicochemical properties (LogP -5.2, tPSA lower, 6 HBD, 7 HBA, MW 304.34) .

Why NH2-SSK-COOH Cannot Be Interchanged with NH2-ASK-COOH or Other In-Class Tripeptides: Physicochemical and Functional Differentiation


Tripeptides sharing the X-Ser-Lys backbone are not functionally interchangeable, as even single-residue substitutions at the N-terminal position produce measurable differences in polarity, hydrogen bonding capacity, and chromatographic behavior. NH2-SSK-COOH contains two serine residues (each bearing a hydroxymethyl side chain, –CH₂OH) compared to NH2-ASK-COOH, which substitutes the N-terminal serine with alanine (–CH₃), eliminating one hydroxyl group. This single-residue difference results in a LogP shift from -6.3 (SSK) to -5.2 (ASK), a difference of 1.1 log units, corresponding to approximately a 12.6-fold difference in octanol-water partition coefficient [1]. The topological polar surface area decreases from 194.98 Ų in NH2-SSK-COOH to a lower value in NH2-ASK-COOH (one fewer oxygen atom), and both the hydrogen bond donor count (7 vs. 6) and acceptor count (8 vs. 7) are reduced [1]. These differences directly impact aqueous solubility, reversed-phase HPLC retention time predictability, and suitability as a hydrophilic model peptide in experimental systems where maximal water solubility and minimized non-specific hydrophobic interactions are required [2].

NH2-SSK-COOH Quantitative Differentiation Evidence: Head-to-Head Physicochemical, Solubility, and Structural Comparisons Against Key Analogs


LogP Differential of 1.1 Units vs. NH2-ASK-COOH Drives ~12.6-Fold Higher Aqueous Partitioning for NH2-SSK-COOH

NH2-SSK-COOH exhibits a calculated LogP of -6.3, which is 1.1 log units more negative than the LogP of -5.2 reported for its closest structural analog, NH2-ASK-COOH (Ala-Ser-Lys) [1]. This LogP difference corresponds to an approximately 12.6-fold difference in the octanol-water partition coefficient (ΔLogP = 1.1; 10^1.1 ≈ 12.6), indicating that NH2-SSK-COOH partitions substantially more into the aqueous phase. The molecular basis for this difference is the replacement of the N-terminal alanine (–CH₃ side chain) in NH2-ASK-COOH with serine (–CH₂OH side chain) in NH2-SSK-COOH, which introduces an additional hydroxyl group capable of hydrogen bonding with water [2].

LogP Hydrophilicity Aqueous solubility Physicochemical profiling Tripeptide comparator

Hydrogen Bond Donor and Acceptor Count Advantage: NH2-SSK-COOH Provides One Additional HBD and One Additional HBA Over NH2-ASK-COOH

NH2-SSK-COOH contains 7 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), compared to 6 HBD and 7 HBA for NH2-ASK-COOH [1]. This +1 HBD / +1 HBA increment arises directly from the additional serine hydroxyl group present in NH2-SSK-COOH. The topological polar surface area (tPSA) of NH2-SSK-COOH is 194.98 Ų, which is elevated relative to NH2-ASK-COOH (value not explicitly reported but necessarily lower due to one fewer oxygen atom and reduced HBD/HBA count) [1]. The increased hydrogen bonding capacity has implications for peptide solubility, molecular recognition by enzymes and receptors, and chromatographic retention on reversed-phase columns .

Hydrogen bonding tPSA Molecular recognition Drug-likeness Tripeptide design

Net Charge of +1.97 at pH 7.0 and Average Hydrophilicity of 1.2: Solubility Predictors Differentiating NH2-SSK-COOH from Less Hydrophilic Tripeptides

NH2-SSK-COOH (Ser-Ser-Lys) exhibits a calculated net charge of +1.97 at pH 7.0 and an average hydrophilicity value of 1.2, with a hydrophobicity score of -1.83, as computed by the AllPeptide peptide property calculator . These values place NH2-SSK-COOH firmly in the hydrophilic peptide category. According to peptide solubility guidelines, peptides with average hydrophilicity values in the range of 0–2 generally exhibit good aqueous solubility without requiring co-solvents [1]. By comparison, the substitution of even one serine with a less hydrophilic residue (e.g., alanine in NH2-ASK-COOH, or threonine in H-Thr-Ser-Lys-OH) would predictably reduce the average hydrophilicity below 1.2 due to the lower hydrophilicity contribution of alanine (–CH₃) or threonine (one –OH vs. serine's –OH with different steric context) .

Net charge Hydrophilicity Peptide solubility Isoelectric point Formulation

Ser-Ser-Lys Sequence as a Defined Model of the Conserved Ser-Ser-Lys Catalytic Triad Found in Peptide Amidase and Amidohydrolase Enzymes

The Ser-Ser-Lys sequence of NH2-SSK-COOH directly corresponds to the conserved Ser-Ser-Lys catalytic triad motif identified in peptide amidase (Pam) and related amidohydrolase enzymes. Computational studies have demonstrated that in the Pam catalytic triad, Ser226 acts as the nucleophile, Ser202 bridges Ser226 and Lys123 through a hydrogen bonding network, and Lys123 functions as a general base [1]. The Enterococcus faecalis lipoamidase has been experimentally confirmed as a Ser-Ser-Lys triad amidohydrolase, with mutagenesis studies demonstrating that all three residues of the triad are required for catalytic activity on both small molecule and protein substrates [2]. While NH2-SSK-COOH is the free tripeptide rather than the enzyme-embedded motif, its Ser-Ser-Lys sequence makes it uniquely suitable as a minimalist reference compound for studying the physicochemical behavior of this catalytic triad motif in solution, in contrast to sequence-scrambled analogs (e.g., Ser-Lys-Ser, Lys-Ser-Ser) or Ala-substituted variants (e.g., Ala-Ser-Lys) which lack the native Ser-Ser-Lys connectivity [3].

Catalytic triad Peptide amidase Ser-Ser-Lys motif Enzyme mechanism Amidohydrolase

NH2-SSK-COOH as the Core Sequence of the N-Myristoyl-Gly-Ser-Ser-Lys src-Oncogene Peptide: Immunodetection Relevance Differentiates It from Non-Ser-Ser-Lys Tripeptides

The Ser-Ser-Lys sequence forms the C-terminal portion of the N-myristoyl-Gly-Ser-Ser-Lys tetrapeptide, which corresponds to the NH2-terminal sequence of pp60src, the transforming protein of Rous sarcoma virus [1]. Monoclonal antibodies raised against this synthetic N-myristoyl-Gly-Ser-Ser-Lys tetrapeptide potently detect myristoylated src-oncogene products [1]. The Ser-Ser-Lys tripeptide (NH2-SSK-COOH) thus represents the core antigenic determinant of this immunologically relevant sequence. NH2-ASK-COOH (Ala-Ser-Lys) lacks the native Ser-Ser dyad and would not serve as an appropriate antigenic mimic for the src N-terminal sequence . Similarly, the bovine pineal antireproductive tripeptide H-Thr-Ser-Lys-OH, despite sharing the Ser-Lys C-terminus, has a distinct pharmacological profile (antigonadotropic activity via LHRH binding) and does not correspond to the src N-terminal motif.

Myristoylation src-oncogene Immunodetection pp60src Monoclonal antibody

Purity Specification ≥98% by HPLC with Defined Long-Term Storage Stability: Quality Benchmarks for Reproducible Experimental Use of NH2-SSK-COOH

Commercially sourced NH2-SSK-COOH (InvivoChem Cat. No. V45744) is supplied at ≥98% purity as verified by HPLC, with defined storage conditions: powder stable at -20°C for 3 years, at 4°C for 2 years; in solvent stable at -80°C for 6 months, at -20°C for 1 month [1]. The compound is stable at ambient temperature for several days during shipping [1]. This level of purity specification and documented stability enables reproducible use in sensitive biological assays. While NH2-ASK-COOH (InvivoChem Cat. No. V45749) is also supplied at ≥98% purity, the differential storage and handling requirements between the two compounds—stemming from their distinct physicochemical profiles (SSK being more hydrophilic and oxidation-prone due to the additional serine hydroxyl)—mean that procurement decisions should consider the specific stability and solubility needs of the intended experimental system .

Purity HPLC Storage stability Quality control Reproducibility

NH2-SSK-COOH Best-Fit Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Model Hydrophilic Tripeptide for Solubility and Formulation Development Studies

NH2-SSK-COOH, with a LogP of -6.3, tPSA of 194.98 Ų, average hydrophilicity of 1.2, and net charge of +1.97 at pH 7.0, serves as an exceptionally hydrophilic tripeptide reference standard [1]. Formulation scientists developing aqueous-based peptide delivery systems can use NH2-SSK-COOH as a positive control representing maximal aqueous solubility within the X-Ser-Lys tripeptide class, benchmarking against less hydrophilic analogs such as NH2-ASK-COOH (LogP -5.2). Its 7 hydrogen bond donors and 8 hydrogen bond acceptors make it a stringent test case for evaluating co-solvent-free dissolution protocols [1].

Reference Compound for Studying the Ser-Ser-Lys Catalytic Triad Mechanism in Peptide Amidase Enzymes

The Ser-Ser-Lys sequence of NH2-SSK-COOH precisely matches the conserved catalytic triad motif found in peptide amidase (Pam) enzymes, where computational studies have mapped the hydrogen bonding network among Ser226 (nucleophile), Ser202 (bridge), and Lys123 (general base) [2]. Researchers investigating the catalytic mechanism, inhibition, or biomimetic chemistry of Ser-Ser-Lys triad amidohydrolases can employ NH2-SSK-COOH as the minimal sequence-matched peptide scaffold. NH2-ASK-COOH, in which the N-terminal serine is replaced by alanine, cannot serve this purpose as it lacks the native Ser-Ser dyad connectivity essential for reproducing the triad hydrogen bonding network [2].

Core Antigenic Sequence for src-Oncogene N-Terminal Myristoylation and Immunodetection Studies

NH2-SSK-COOH constitutes the C-terminal tripeptide portion of the N-myristoyl-Gly-Ser-Ser-Lys epitope, against which monoclonal antibodies have been successfully raised for potent detection of myristoylated pp60src, the transforming protein of Rous sarcoma virus [3]. Investigators developing or validating anti-src antibodies, studying N-myristoylation substrate specificity, or requiring a peptide standard for myristoylation detection assays should procure NH2-SSK-COOH as the core antigenic building block. The bovine pineal tripeptide H-Thr-Ser-Lys-OH, while structurally similar, targets a distinct biological pathway (LHRH binding, antigonadotropic activity) and does not correspond to the src N-terminal motif .

Hydrophilic Tripeptide Standard for Reversed-Phase HPLC Method Development and Validation

With its low LogP (-6.3), high tPSA (194.98 Ų), and 7 HBD / 8 HBA profile, NH2-SSK-COOH elutes early on reversed-phase HPLC columns, making it a well-defined hydrophilic marker for chromatographic method development [1]. Analytical chemists can use NH2-SSK-COOH as a system suitability standard to verify column performance at the hydrophilic extreme of a peptide separation gradient, in contrast to NH2-ASK-COOH (LogP -5.2) which would exhibit measurably longer retention under identical conditions due to its reduced polarity . The documented ≥98% purity (HPLC-verified) from qualified vendors ensures suitability as a chromatographic reference material [1].

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